An In-Depth Technical Guide to 1-(3-Hydroxypropyl)pyrrole: Chemical Properties and Structure
An In-Depth Technical Guide to 1-(3-Hydroxypropyl)pyrrole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 1-(3-Hydroxypropyl)pyrrole, a heterocyclic compound of interest in various scientific domains. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and other chemical research fields.
Chemical Identity and Physical Properties
1-(3-Hydroxypropyl)pyrrole, also known as 3-(1H-pyrrol-1-yl)propan-1-ol, is a derivative of pyrrole featuring a hydroxypropyl substituent on the nitrogen atom.[1] Its fundamental chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 50966-69-3[1] |
| Molecular Formula | C₇H₁₁NO[2] |
| SMILES | C1=CN(C=C1)CCCO[2] |
| InChI | InChI=1S/C7H11NO/c9-7-3-6-8-4-1-2-5-8/h1-2,4-5,9H,3,6-7H2[2] |
| InChIKey | ORCXGLCMROHGOM-UHFFFAOYSA-N[2] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 125.17 g/mol |
| Monoisotopic Mass | 125.08406 Da[2] |
| Boiling Point | 231 °C at 743 mmHg |
| Density | 1.04 g/cm³ |
| Appearance | Colorless to yellow liquid[1] |
| Melting Point | Not available |
| Solubility | Not available |
Chemical Structure and Spectroscopic Data
The structure of 1-(3-Hydroxypropyl)pyrrole consists of a five-membered aromatic pyrrole ring linked via its nitrogen atom to a three-carbon chain terminating in a hydroxyl group.
While comprehensive experimental spectroscopic data for 1-(3-Hydroxypropyl)pyrrole is not widely available in public databases, predicted data and characteristic spectral features of related compounds can provide valuable insights for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrole ring protons and the propyl chain protons. The two pairs of non-equivalent protons on the pyrrole ring would likely appear as multiplets in the aromatic region. The protons of the propyl chain would exhibit distinct signals, with the methylene group adjacent to the nitrogen being deshielded, the methylene group adjacent to the hydroxyl group also showing a downfield shift, and the central methylene group appearing as a multiplet. The hydroxyl proton would present as a broad singlet, the position of which is dependent on solvent and concentration.
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¹³C NMR: The carbon NMR spectrum would display signals corresponding to the four unique carbon atoms of the pyrrole ring and the three distinct carbon atoms of the hydroxypropyl chain.
Infrared (IR) Spectroscopy
The IR spectrum of 1-(3-Hydroxypropyl)pyrrole would be expected to exhibit the following characteristic absorption bands:
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A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.
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C-H stretching vibrations for the aromatic pyrrole ring typically appearing above 3000 cm⁻¹.
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C-H stretching vibrations for the aliphatic propyl chain appearing just below 3000 cm⁻¹.
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C-N stretching and C=C stretching vibrations associated with the pyrrole ring in the fingerprint region.
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A C-O stretching vibration for the primary alcohol, typically in the range of 1050-1150 cm⁻¹.
Mass Spectrometry (MS)
Predicted collision cross-section (CCS) data for various adducts of 1-(3-Hydroxypropyl)pyrrole have been calculated and are presented in Table 3. This information is valuable for mass spectrometry-based identification and characterization.[2]
Table 3: Predicted Collision Cross Section (CCS) Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 126.09134 | 125.1 |
| [M+Na]⁺ | 148.07328 | 132.9 |
| [M-H]⁻ | 124.07678 | 126.0 |
| [M+NH₄]⁺ | 143.11788 | 147.1 |
| [M+K]⁺ | 164.04722 | 131.3 |
| [M+H-H₂O]⁺ | 108.08132 | 119.3 |
| [M+HCOO]⁻ | 170.08226 | 148.5 |
| [M+CH₃COO]⁻ | 184.09791 | 167.4 |
| [M+Na-2H]⁻ | 146.05873 | 131.6 |
| [M]⁺ | 125.08351 | 125.0 |
| [M]⁻ | 125.08461 | 125.0 |
Synthesis and Experimental Protocols
The synthesis of N-substituted pyrroles can be achieved through various established methods. The most common approaches for the preparation of 1-(3-Hydroxypropyl)pyrrole would involve either the N-alkylation of pyrrole or a Paal-Knorr synthesis.
N-Alkylation of Pyrrole
This method involves the deprotonation of pyrrole with a suitable base to form the pyrrolide anion, which then acts as a nucleophile to react with a 3-halopropanol or a related electrophile.
Figure 1: General workflow for the N-alkylation of pyrrole.
Experimental Protocol (General):
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To a solution of pyrrole in a suitable aprotic solvent (e.g., DMF, THF), a base (e.g., sodium hydride, potassium carbonate) is added portion-wise at a controlled temperature (e.g., 0 °C).
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The reaction mixture is stirred for a period to allow for the formation of the pyrrolide anion.
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A solution of the 3-halopropanol (e.g., 3-bromopropan-1-ol) in the same solvent is then added dropwise.
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The reaction is allowed to proceed at room temperature or with gentle heating until completion, monitored by a suitable technique like thin-layer chromatography (TLC).
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Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
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The organic layer is washed, dried, and concentrated under reduced pressure.
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The crude product is then purified, typically by column chromatography, to yield pure 1-(3-Hydroxypropyl)pyrrole.
Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classic method for preparing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[2][3] For the synthesis of 1-(3-Hydroxypropyl)pyrrole, 3-aminopropan-1-ol would be reacted with a 1,4-dicarbonyl compound.
Figure 2: General scheme of the Paal-Knorr synthesis for 1-(3-Hydroxypropyl)pyrrole.
Experimental Protocol (General):
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A 1,4-dicarbonyl compound (e.g., 2,5-hexanedione) and 3-aminopropan-1-ol are dissolved in a suitable solvent, often with a catalytic amount of acid.
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The mixture is heated to reflux for several hours.
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The reaction progress is monitored by TLC.
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After completion, the solvent is removed under reduced pressure.
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The residue is then purified, typically by distillation or column chromatography, to isolate the desired N-substituted pyrrole.
Biological and Pharmacological Relevance
Pyrrole and its derivatives are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active natural products and synthetic drugs.[3] The pyrrole scaffold is a key component of molecules with diverse pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.
While specific biological activity data for 1-(3-Hydroxypropyl)pyrrole is not extensively documented, the introduction of a hydroxypropyl group to the pyrrole nitrogen can modulate the molecule's physicochemical properties, such as its polarity and hydrogen bonding capabilities. These modifications can influence its pharmacokinetic and pharmacodynamic profile, potentially leading to novel biological activities. Further research is warranted to explore the specific pharmacological effects of this compound.
Handling and Safety
1-(3-Hydroxypropyl)pyrrole is described as a colorless to yellow liquid.[1] It should be stored in a refrigerator under an inert atmosphere, as it is noted to be sensitive to heat and air. It is incompatible with oxidizing agents and is reported to cause skin and serious eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

